Lipophilicity (LogP) Profiling: Ortho-Substitution Reduces Lipophilicity Compared to Para Isomer and N-Methyl Analog
The target compound (ortho-substituted) exhibits a calculated LogP value of 2.38, which is lower than its para-substituted isomer (4-(4-Methylpiperidin-1-yl)benzylamine, CAS 486437-59-6) which has reported LogP values ranging from 2.2 to 3.15 across different calculation models [1][2]. This difference is also pronounced when compared to the more lipophilic N-methyl analog, N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine, which has a LogP of approximately 3.04 [3].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.38 |
| Comparator Or Baseline | Para Isomer: LogP = 2.2-3.15; N-Methyl Analog: LogP = 3.04 |
| Quantified Difference | Target is ~0.66 units less lipophilic than N-methyl analog; ranges from ~0.18 more lipophilic to ~0.77 less lipophilic than para isomer depending on model |
| Conditions | Calculated LogP (XLogP3 / ACD/Labs) from chemical structure; in silico prediction |
Why This Matters
This lower lipophilicity suggests the ortho-substituted target compound may possess better aqueous solubility and a reduced risk of off-target hydrophobic interactions compared to its more lipophilic N-methylated analog, making it a preferable starting point for lead optimization in hydrophilic target environments.
- [1] ChemSrc. (2018). (2-(4-Methylpiperidin-1-yl)phenyl)methanamine (CAS 869943-41-9). ChemSrc Compound Information. View Source
- [2] Molbase. (n.d.). [4-(4-methylpiperidin-1-yl)phenyl]methanamine (CAS 486437-59-6). Molbase Compound Page. View Source
- [3] PrenDB. (n.d.). PrenDB Database Entry for N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine. View Source
